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Compound of Interest

Compound Name: o-Tolyloxyacetonitrile

Cat. No.: B1307912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
o-Tolyloxyacetonitrile, also known as 2-(o-tolyloxy)acetonitrile, is an aromatic nitrile

compound with potential applications in organic synthesis and as a building block in medicinal

chemistry. Its structure, featuring a cyanomethyl group attached to an o-cresol via an ether

linkage, imparts a unique combination of reactivity and physicochemical characteristics. This

technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of o-tolyloxyacetonitrile, a detailed experimental protocol for its

synthesis, and an analysis of its expected spectroscopic characteristics.

Physicochemical Properties
Quantitative data for o-tolyloxyacetonitrile is not extensively reported in publicly available

literature. The following table summarizes key available and predicted physicochemical

properties to provide a foundational understanding of the compound.
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Property Value Source

Molecular Formula C₉H₉NO PubChem[1]

Molecular Weight 147.17 g/mol Parchem[2], Sigma-Aldrich[3]

CAS Number 50635-21-7 Parchem[2], Allschoolabs[4]

Predicted XlogP 2.2 PubChem[1]

Physical State Solid (predicted) Inferred from related structures

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility

Expected to be soluble in

common organic solvents such

as ethers, and chlorinated

solvents. Limited solubility in

water is predicted.

Synthesis of o-Tolyloxyacetonitrile
A robust and widely used method for the synthesis of aryl ethers like o-tolyloxyacetonitrile is

the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a

halide by an alkoxide or, in this case, a phenoxide.

Reaction Scheme
The synthesis proceeds by the deprotonation of o-cresol with a suitable base to form the o-

cresoxide anion, which then acts as a nucleophile and attacks chloroacetonitrile to displace the

chloride ion, forming the desired ether linkage.

Experimental Protocol
This protocol is a generalized procedure based on the principles of the Williamson ether

synthesis and may require optimization.
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Materials:

o-Cresol

Chloroacetonitrile

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Diethyl ether or Ethyl acetate

Saturated aqueous ammonium chloride solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Magnetic stirrer and stir bar

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

Preparation of the Phenoxide: To a flame-dried round-bottom flask under an inert

atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool

the suspension to 0 °C in an ice bath.

Slowly add a solution of o-cresol (1.0 equivalent) in anhydrous DMF to the stirred

suspension.

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until

the evolution of hydrogen gas ceases, indicating the complete formation of the sodium o-

cresoxide.

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C.
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Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction

progress can be monitored by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated

aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x

50 mL).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure o-
tolyloxyacetonitrile.

Spectroscopic Characterization (Predicted)
While experimental spectra for o-tolyloxyacetonitrile are not readily available, its structure

allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy
The proton NMR spectrum of o-tolyloxyacetonitrile is expected to show the following signals:

Aromatic Protons: A complex multiplet in the range of δ 6.8-7.3 ppm, corresponding to the

four protons on the benzene ring. The ortho, meta, and para protons will have distinct

chemical shifts and coupling patterns.

Methylene Protons (-O-CH₂-CN): A singlet at approximately δ 4.8 ppm. The chemical shift is

downfield due to the deshielding effects of the adjacent oxygen atom and the nitrile group.

Methyl Protons (-CH₃): A singlet at around δ 2.2 ppm, characteristic of a methyl group

attached to an aromatic ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1307912?utm_src=pdf-body
https://www.benchchem.com/product/b1307912?utm_src=pdf-body
https://www.benchchem.com/product/b1307912?utm_src=pdf-body
https://www.benchchem.com/product/b1307912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to display nine distinct signals:

Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.[8]

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing

the ether linkage (C-O) will be the most downfield, while the carbon bearing the methyl group

will also have a characteristic chemical shift.

Methylene Carbon (-O-CH₂-CN): A signal around δ 55-65 ppm.

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of o-tolyloxyacetonitrile would be characterized by the following key

absorption bands:

C≡N Stretch: A sharp, medium-intensity absorption band around 2250-2230 cm⁻¹,

characteristic of a nitrile group.[9]

C-O-C Stretch (Aryl Ether): Strong, characteristic absorptions in the region of 1270-1200

cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[9]

Mass Spectrometry
In an electron ionization (EI) mass spectrum, o-tolyloxyacetonitrile would be expected to

show a molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would likely involve:

Loss of the cyanomethyl radical (•CH₂CN): This would lead to a fragment ion corresponding

to the o-cresoxy cation at m/z = 107. This is often a major fragmentation pathway for aryl

ethers.
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Formation of the cyanomethyl cation ([CH₂CN]⁺): A peak at m/z = 40.

Fragmentation of the aromatic ring: Further fragmentation of the o-cresoxy cation could lead

to characteristic peaks corresponding to the loss of CO and other neutral fragments.

Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of o-
tolyloxyacetonitrile via the Williamson ether synthesis.
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Caption: Williamson ether synthesis of o-Tolyloxyacetonitrile.
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Conclusion
o-Tolyloxyacetonitrile is a compound with significant potential in synthetic chemistry. While

comprehensive experimental data on its physicochemical properties are limited, this guide

provides a solid foundation based on established chemical principles and predictive models.

The outlined synthesis protocol offers a practical starting point for its preparation, and the

predicted spectroscopic data will be invaluable for its characterization. Further experimental

investigation is warranted to fully elucidate the properties and potential applications of this

versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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